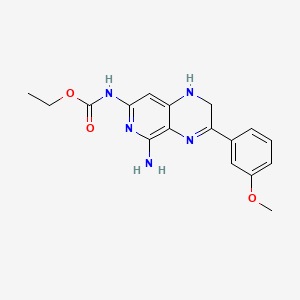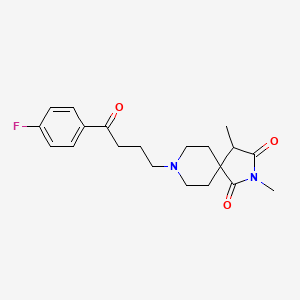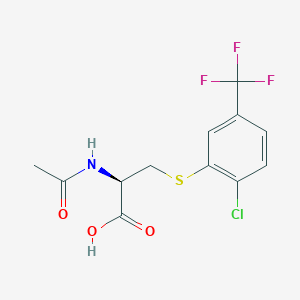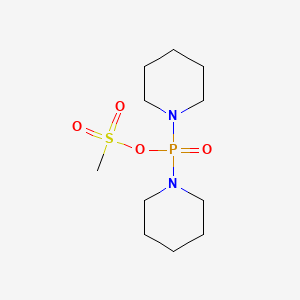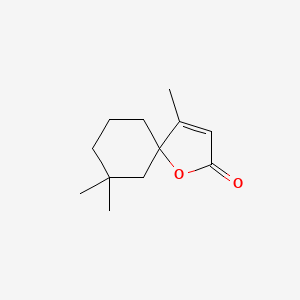
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol is a complex organic compound with a unique structure that combines biphenyl, triazole, and thiadiazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The synthesis begins with the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Triazole Formation: The biphenyl derivative is then subjected to a cyclization reaction with hydrazine and a suitable aldehyde to form the triazole ring.
Thiadiazine Formation: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazine ring.
Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole and thiadiazine rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole and thiadiazine derivatives.
Substitution: Various substituted phenol and biphenyl derivatives.
Applications De Recherche Scientifique
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and thiadiazine rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine,6-(1,1’-biphenyl)-4-yl-3-methyl-
Uniqueness
This compound is unique due to its specific combination of biphenyl, triazole, and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
77712-46-0 |
|---|---|
Formule moléculaire |
C22H16N4OS |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-[6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol |
InChI |
InChI=1S/C22H16N4OS/c27-20-9-5-4-8-18(20)21-23-24-22-26(21)25-19(14-28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,27H,14H2 |
Clé InChI |
VJEYWADLANULRT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


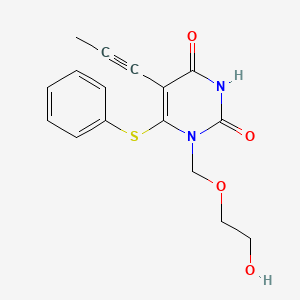
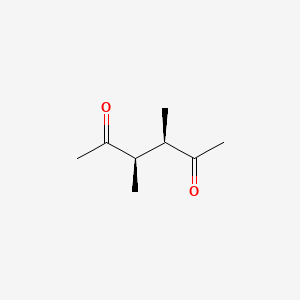


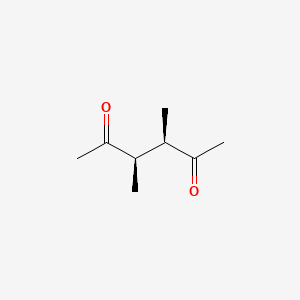
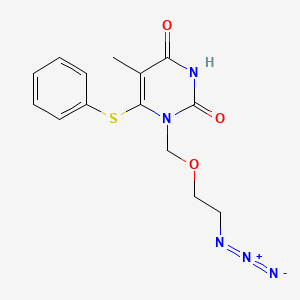

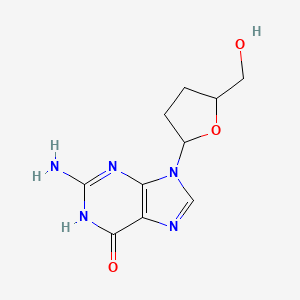
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
